3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one is a complex organic compound that features a unique combination of benzodioxole, bromophenyl, and pyrazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.
Bromination of Phenyl Ring: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyrazinone Formation: The pyrazinone ring is formed through cyclization reactions involving appropriate precursors such as hydrazine and diketones.
Coupling Reactions: The final step involves coupling the benzodioxole and bromophenyl intermediates with the pyrazinone ring using amide bond formation techniques, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide
Uniqueness
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-bromophenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-13-2-4-14(5-3-13)22-8-7-20-17(18(22)23)21-10-12-1-6-15-16(9-12)25-11-24-15/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSCKTCFYGDLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=CN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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